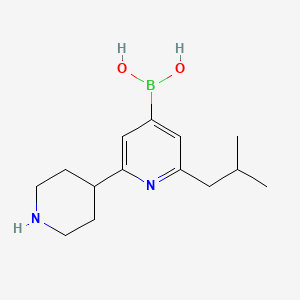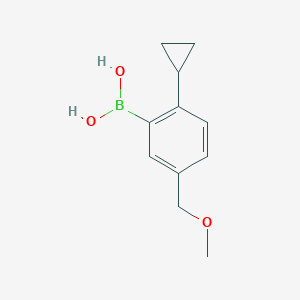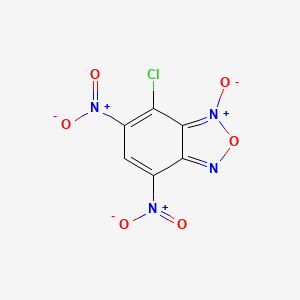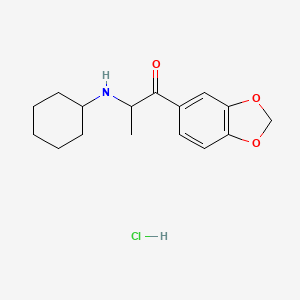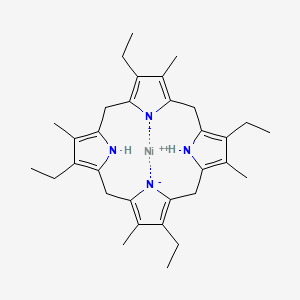
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide is a complex organometallic compound It is a derivative of porphyrin, a macrocyclic compound that plays a crucial role in various biological systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide typically involves the reaction of a porphyrin precursor with a nickel salt. The reaction is usually carried out in an organic solvent under inert conditions to prevent oxidation. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
化学反応の分析
Types of Reactions
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nickel-porphyrin complexes.
Reduction: It can be reduced under specific conditions to yield different reduced forms of the nickel-porphyrin complex.
Substitution: The compound can undergo substitution reactions where ligands attached to the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) or nickel(IV) porphyrin complexes, while reduction can yield nickel(I) or nickel(0) complexes .
科学的研究の応用
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of certain metalloenzymes.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices
作用機序
The mechanism by which Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide exerts its effects involves the coordination of the nickel ion with the nitrogen atoms of the porphyrin ring. This coordination allows the compound to participate in various redox reactions and interact with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
類似化合物との比較
Similar Compounds
- Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Copper(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
- Iron(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
Uniqueness
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide is unique due to its specific coordination chemistry and the ability of nickel to exist in multiple oxidation states. This versatility makes it particularly useful in catalysis and materials science .
特性
分子式 |
C32H42N4Ni |
|---|---|
分子量 |
541.4 g/mol |
IUPAC名 |
nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C32H42N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h33,36H,9-16H2,1-8H3;/q-2;+2 |
InChIキー |
WHHRVJHSIGRTBE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2CC3=C(C(=C([N-]3)CC4=C(C(=C(N4)CC5=C(C(=C([N-]5)CC(=C1C)N2)CC)C)CC)C)CC)C.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


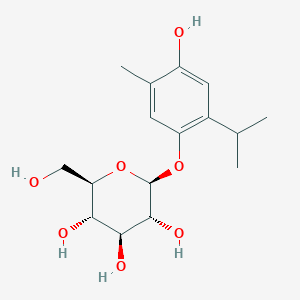
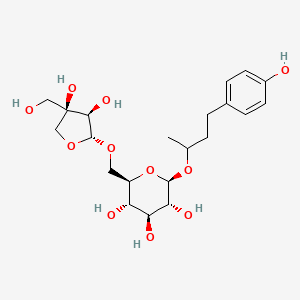
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
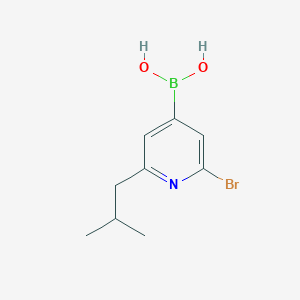

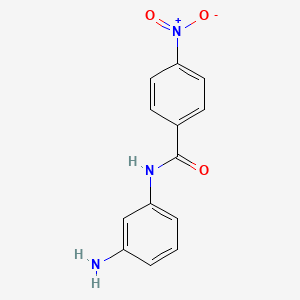

![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
